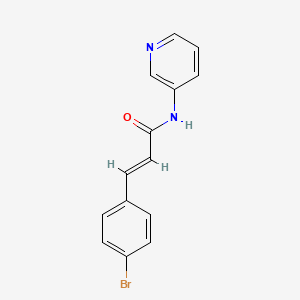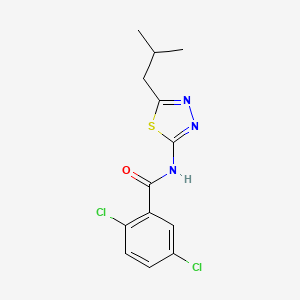![molecular formula C21H27NO2 B5788360 1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)
1-[4-(benzyloxy)-3-methoxybenzyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(benzyloxy)-3-methoxybenzyl]azepane, also known as BOMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. BOMBA belongs to the class of compounds known as azepanes, which are cyclic amines that contain a seven-membered ring. The unique chemical structure of BOMBA has led to its investigation as a potential tool for studying various biological processes.
作用机制
The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane involves its binding to GPCRs, which can activate or inhibit downstream signaling pathways depending on the specific receptor subtype. The binding of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane to GPCRs can also induce conformational changes in the receptor, which can lead to altered ligand binding or receptor trafficking. Understanding the mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane is critical for interpreting its effects on biological systems.
Biochemical and Physiological Effects
1-[4-(benzyloxy)-3-methoxybenzyl]azepane has been shown to have a range of biochemical and physiological effects, depending on the specific receptor subtype it binds to. For example, 1-[4-(benzyloxy)-3-methoxybenzyl]azepane has been shown to activate the G protein-coupled receptor 55 (GPR55), which is involved in the regulation of pain, inflammation, and bone density. 1-[4-(benzyloxy)-3-methoxybenzyl]azepane has also been shown to inhibit the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and lipid metabolism. These effects suggest that 1-[4-(benzyloxy)-3-methoxybenzyl]azepane could have potential therapeutic applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane is its high selectivity for certain GPCRs, which makes it a valuable tool for studying their function and regulation. 1-[4-(benzyloxy)-3-methoxybenzyl]azepane is also relatively easy to synthesize, making it a practical compound for scientific research. However, one limitation of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane is its relatively low potency compared to other GPCR ligands, which can make it difficult to achieve significant biological effects without high concentrations. Additionally, the effects of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane on cellular signaling pathways can be complex and difficult to interpret, requiring careful experimental design and analysis.
未来方向
There are several potential future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]azepane and its applications in scientific research. One area of interest is the development of more potent and selective analogs of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane, which could enhance its utility as a research tool and potential therapeutic agent. Another direction is the investigation of the effects of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane on other biological systems, such as the immune system or the cardiovascular system. Finally, the development of new techniques for studying GPCR signaling pathways, such as optogenetics or super-resolution microscopy, could provide new insights into the mechanisms of action of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane and other GPCR ligands.
合成方法
The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane involves several steps, beginning with the reaction of 3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzyl bromide. This intermediate is then reacted with azepane in the presence of a base to form the final product, 1-[4-(benzyloxy)-3-methoxybenzyl]azepane. The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane has been optimized to yield high purity and yield, making it a practical compound for scientific research.
科学研究应用
1-[4-(benzyloxy)-3-methoxybenzyl]azepane has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. One of the most promising applications of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane is in the study of G protein-coupled receptors (GPCRs), which are a large family of membrane proteins that play a critical role in cellular signaling. 1-[4-(benzyloxy)-3-methoxybenzyl]azepane has been shown to selectively bind to certain GPCRs, making it a valuable tool for studying their function and regulation.
属性
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-23-21-15-19(16-22-13-7-2-3-8-14-22)11-12-20(21)24-17-18-9-5-4-6-10-18/h4-6,9-12,15H,2-3,7-8,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIWZXUBBSVGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCCC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)-3-methoxybenzyl]azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)

![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)


![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)
![4-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5788351.png)

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)

